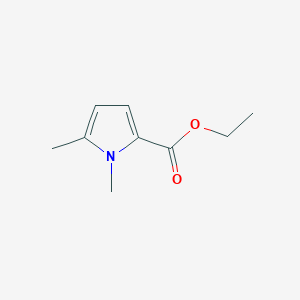![molecular formula C17H16N2O3S B2406014 5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 474257-63-1](/img/structure/B2406014.png)
5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electron Transport Layer for Polymer Solar Cells
A related compound, a novel alcohol-soluble n-type conjugated polyelectrolyte, has been synthesized for application as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). Due to the electron-deficient nature of its backbone and planar structure, it exhibits high conductivity and electron mobility, which improves power conversion efficiency by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Inhibitors of Glycolic Acid Oxidase
Another set of compounds, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, have been investigated as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic substituents, show potent competitive inhibition of GAO in vitro, which suggests potential applications in the treatment of disorders related to glyoxylate metabolism (Rooney et al., 1983).
Electrochemical Polymerization and Optical Properties
New derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione carrying substituent groups have been synthesized and electrochemically polymerized. The study of these materials revealed significant differences in optical and electronic properties, suggesting potential applications in electronic devices and materials science (Zhang et al., 2009).
Anti-Prostate Cancer Agents and Kinase Inhibitors
A series of tetrahydropyrazolo-pyrimidocarbazole and tetrahydropyrazolo-quinazoline derivatives have been synthesized and evaluated for their potential as anti-prostate cancer agents and Pim-1 kinase inhibitors. These compounds have shown promising results in inhibiting the growth of cancer cell lines and kinase activity, highlighting their potential in cancer research (Mohareb et al., 2017).
Antimicrobial Agents
Derivatives of pyrrole containing chlorine, amide, and 1,3-oxazole fragments have been synthesized and shown to exhibit significant antimicrobial activity. These compounds could be of interest in the search for new antimicrobial agents, contributing to the development of novel treatments for infections (Anonymous, 2020).
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds with a thiophene nucleus have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Mode of Action
It’s known that the thiophene nucleus, a key component of this compound, plays a significant role in its biological activity . The compound likely interacts with its targets, causing changes that lead to its observed effects.
Biochemical Pathways
Compounds with a thiophene nucleus have been found to affect a variety of pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds with a thiophene nucleus are known to be highly soluble, which could potentially impact their bioavailability .
Result of Action
Compounds with a thiophene nucleus have been associated with a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Propiedades
IUPAC Name |
5-ethyl-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-18-16(20)13-14(12-9-6-10-23-12)19(22-15(13)17(18)21)11-7-4-3-5-8-11/h3-10,13-15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWROMPSYTREGNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


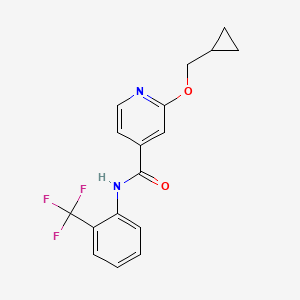
![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
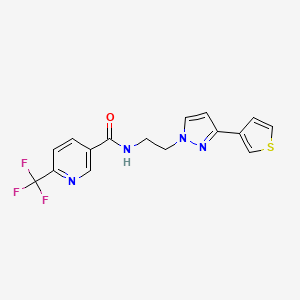
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)
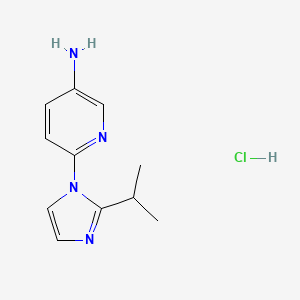
![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)
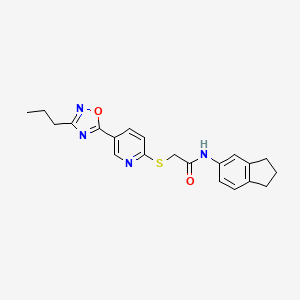
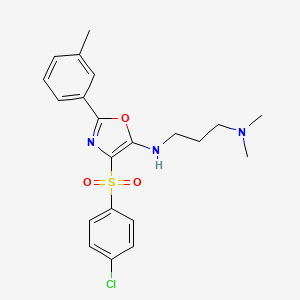
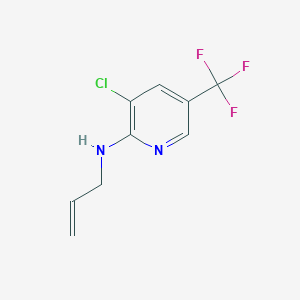
![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)
